molecular formula C8H13N3O2 B11531167 5-(butylamino)-2,4(1H,3H)-pyrimidinedione CAS No. 312275-02-8

5-(butylamino)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B11531167
CAS No.: 312275-02-8
M. Wt: 183.21 g/mol
InChI Key: JCKFOBFVLPJCHJ-UHFFFAOYSA-N
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Description

5-(Butylamino)-2,4(1H,3H)-pyrimidinedione is a heterocyclic organic compound belonging to the pyrimidinedione family. This compound features a pyrimidine ring substituted with a butylamino group at the 5-position. Pyrimidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butylamino)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4(1H,3H)-pyrimidinedione, which can be synthesized from urea and malonic acid derivatives.

    Substitution Reaction: The 5-position of the pyrimidinedione ring is then substituted with a butylamino group. This can be achieved through nucleophilic substitution reactions using butylamine as the nucleophile.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, and may require a catalyst like sodium ethoxide to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The process involves:

    Continuous Flow Synthesis: Reactants are continuously fed into the reactor, where they undergo the substitution reaction.

    Purification: The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(Butylamino)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidinedione ring into dihydropyrimidine derivatives.

    Substitution: The butylamino group can be further substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for further substitution.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidinediones.

Scientific Research Applications

5-(Butylamino)-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(butylamino)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as dihydrofolate reductase by binding to the active site, preventing the enzyme from catalyzing its reaction.

    Pathways Involved: This inhibition can disrupt the folate pathway, which is crucial for DNA synthesis and cell division, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2,4(1H,3H)-pyrimidinedione: Lacks the butyl group, making it less lipophilic.

    5-(Methylamino)-2,4(1H,3H)-pyrimidinedione: Contains a methyl group instead of a butyl group, affecting its biological activity.

Uniqueness

5-(Butylamino)-2,4(1H,3H)-pyrimidinedione is unique due to its butylamino substitution, which enhances its lipophilicity and potentially its ability to cross cell membranes. This property can make it more effective in biological applications compared to its analogs.

Properties

CAS No.

312275-02-8

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-(butylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O2/c1-2-3-4-9-6-5-10-8(13)11-7(6)12/h5,9H,2-4H2,1H3,(H2,10,11,12,13)

InChI Key

JCKFOBFVLPJCHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CNC(=O)NC1=O

Origin of Product

United States

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